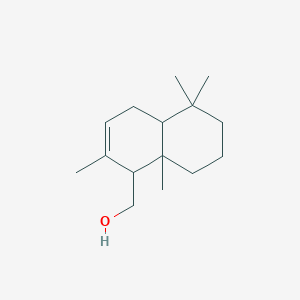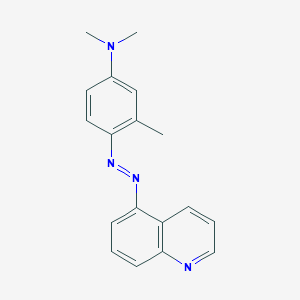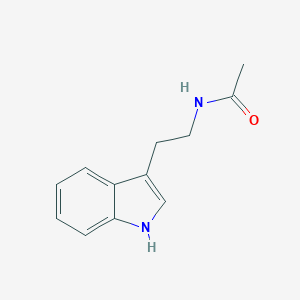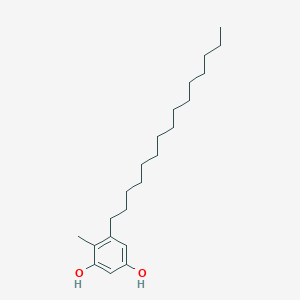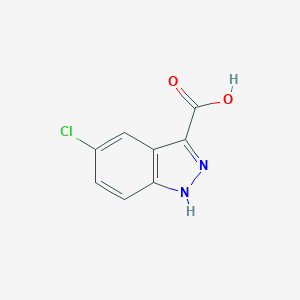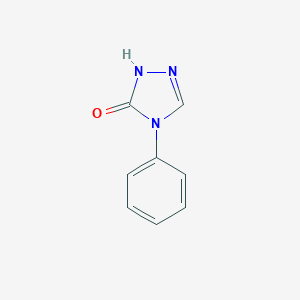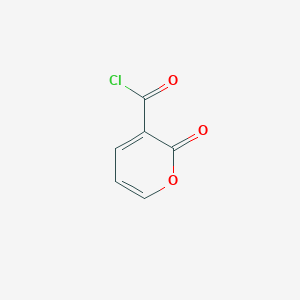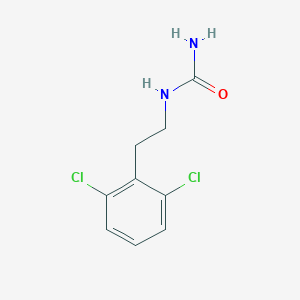
2,6-Dichlorophenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichlorophenethylurea (DCPU) is a chemical compound that has been widely used in scientific research due to its unique properties. DCPU is a small molecule that is synthesized through a simple and efficient process, making it a popular choice for laboratory experiments.
科学的研究の応用
2,6-Dichlorophenethylurea has been used in a variety of scientific research applications, including as a tool to study the mechanism of action of certain enzymes and as a potential therapeutic agent for various diseases. 2,6-Dichlorophenethylurea has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This inhibition can lead to an increase in the concentration of neurotransmitters, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
作用機序
2,6-Dichlorophenethylurea inhibits the activity of enzymes by binding to their active site and preventing the substrate from binding. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 2,6-Dichlorophenethylurea used. 2,6-Dichlorophenethylurea has been shown to be a competitive inhibitor of acetylcholinesterase, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects:
2,6-Dichlorophenethylurea has been shown to have a variety of biochemical and physiological effects, including an increase in the concentration of neurotransmitters in the brain, a decrease in the activity of certain enzymes, and a decrease in the production of reactive oxygen species. 2,6-Dichlorophenethylurea has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic effects in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 2,6-Dichlorophenethylurea in lab experiments is its simple and efficient synthesis method. 2,6-Dichlorophenethylurea is also a small molecule, which makes it easy to manipulate and study. However, one limitation of using 2,6-Dichlorophenethylurea is its specificity for certain enzymes, which may limit its use in certain experiments. Additionally, 2,6-Dichlorophenethylurea has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays.
将来の方向性
There are many potential future directions for research on 2,6-Dichlorophenethylurea, including the development of new 2,6-Dichlorophenethylurea derivatives with improved specificity and potency, the use of 2,6-Dichlorophenethylurea as a therapeutic agent for neurodegenerative diseases, and the study of 2,6-Dichlorophenethylurea's effects on other enzymes and biochemical pathways. Additionally, 2,6-Dichlorophenethylurea may have potential uses in the development of new drugs for the treatment of cancer and other diseases.
合成法
2,6-Dichlorophenethylurea is synthesized through a simple and efficient process using 2,6-dichlorophenol and ethyl carbamate. The reaction takes place in the presence of a catalyst and produces 2,6-Dichlorophenethylurea as a white crystalline solid. The purity of the compound can be improved through recrystallization.
特性
CAS番号 |
17291-86-0 |
|---|---|
製品名 |
2,6-Dichlorophenethylurea |
分子式 |
C9H10Cl2N2O |
分子量 |
233.09 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)ethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-2-1-3-8(11)6(7)4-5-13-9(12)14/h1-3H,4-5H2,(H3,12,13,14) |
InChIキー |
WHCIYAMCNYHKDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



